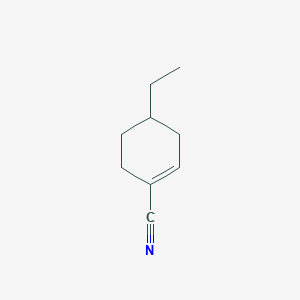
4-Ethylcyclohex-1-ene-1-carbonitrile
説明
4-Ethylcyclohex-1-ene-1-carbonitrile is a useful research compound. Its molecular formula is C9H13N and its molecular weight is 135.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Ethylcyclohex-1-ene-1-carbonitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and implications for therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its cyclohexene ring with an ethyl substituent and a carbonitrile functional group. Its chemical structure can be represented as follows:
This compound's properties make it a candidate for various biological applications, particularly in the modulation of inflammatory responses and potential anticancer effects.
Research indicates that compounds similar to this compound may interact with specific receptors involved in inflammatory processes. Notably, the CXC chemokine receptor CXCR2 is implicated in mediating inflammation and tumorigenesis. Compounds that inhibit CXCR2 have shown promise in reducing neutrophil recruitment and activation, which are critical in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and arthritis .
Structure-Activity Relationships (SAR)
The SAR studies conducted on derivatives of cyclohexene compounds suggest that modifications to the cyclohexene core can significantly influence their biological activity. For instance, replacing certain functional groups can enhance the potency and selectivity towards CXCR2 inhibition. A notable finding from recent research is that the introduction of specific substituents can lead to compounds with submicromolar inhibitory concentrations against CXCR2 .
Biological Activity Data
The biological activity of this compound can be summarized in the following table, which includes data on its inhibitory effects on various biological targets:
| Compound | Target | IC50 (µM) | Activity Description |
|---|---|---|---|
| This compound | CXCR2 | <10 | Inhibits chemotaxis in neutrophils |
| CX4338 | CXCR2 | 4.4 ± 1.1 | Selectively blocks CXCR2/β-arrestin signaling |
| Derivative 3 | CXCR2 | >10 | Reduced binding affinity |
This table illustrates the varying degrees of potency among different derivatives, highlighting the importance of structural modifications in enhancing biological efficacy.
Case Studies
Several case studies have investigated the potential therapeutic applications of compounds related to this compound:
- Inflammatory Diseases : A study demonstrated that derivatives effectively reduce neutrophil infiltration in murine models of LPS-induced lung inflammation, suggesting a potential role in treating respiratory conditions .
- Cancer Research : Another investigation focused on the anticancer properties of cyclohexene derivatives, revealing their ability to inhibit tumor cell migration and proliferation through CXCR2 modulation .
- SARS-CoV-2 Inhibition : Recent research highlighted that certain analogs exhibit inhibitory effects against viral proteases, suggesting potential applications in antiviral therapies .
科学的研究の応用
Scientific Research Applications
4-Ethylcyclohex-1-ene-1-carbonitrile has diverse applications in scientific research:
Organic Synthesis
This compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for specific reactivity patterns that facilitate the formation of complex molecules .
Biological Studies
Research indicates potential biological activities associated with this compound:
- Antioxidant Activity : It has been evaluated for its ability to scavenge free radicals, showcasing significant antioxidant properties .
- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial and fungal strains, assessed through Minimum Inhibitory Concentration (MIC) assays .
Medicinal Chemistry
This compound is utilized as a precursor for synthesizing therapeutic agents. Its derivatives may exhibit enhanced biological activity, making it a candidate for drug development .
Case Studies
Case Study 1: Antioxidant Activity Assessment
In a study assessing various nitriles' antioxidant capabilities, this compound showed promising results in DPPH radical scavenging assays, indicating its potential as a natural antioxidant .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial effects of this compound against common pathogens. The results indicated that it possesses significant antimicrobial properties, making it suitable for further exploration in pharmaceutical applications .
特性
IUPAC Name |
4-ethylcyclohexene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-8-3-5-9(7-10)6-4-8/h5,8H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINNUVWYMDPAJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(=CC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















